molecular formula C18H25N3O3S2 B10864490 Methyl 4-(methylsulfanyl)-2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}butanoate

Methyl 4-(methylsulfanyl)-2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}butanoate

Cat. No.: B10864490
M. Wt: 395.5 g/mol
InChI Key: UHKOZYRHRPPLCO-RFHHWMCGSA-N
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Description

Methyl 4-(methylsulfanyl)-2-{[(6-oxo-7,11-diazatricyclo[7310~2,7~]trideca-2,4-dien-11-yl)carbothioyl]amino}butanoate is a complex organic compound with a unique structure that includes a tricyclic core, a thioamide group, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylsulfanyl)-2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbothioyl]amino}butanoate typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler precursors. This often involves the use of strong acids or bases to facilitate ring closure.

    Introduction of the Thioamide Group: The thioamide group is introduced via a reaction with a suitable thioamide precursor, often under mild conditions to prevent decomposition of the tricyclic core.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced through a nucleophilic substitution reaction, using a methylsulfanyl donor such as methylthiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also be used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(methylsulfanyl)-2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbothioyl]amino}butanoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its thioamide group, potentially inhibiting or activating specific pathways. The tricyclic core could provide structural stability, allowing the compound to fit into specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(methylsulfanyl)-2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbamoyl]amino}butanoate: Similar structure but with a carbamoyl group instead of a carbothioyl group.

    Methyl 4-(methylsulfanyl)-2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbamoyl]amino}pentanoate: Similar structure but with a pentanoate chain instead of a butanoate chain.

Uniqueness

The uniqueness of Methyl 4-(methylsulfanyl)-2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbothioyl]amino}butanoate lies in its specific combination of functional groups and its tricyclic core. This combination provides a unique set of chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H25N3O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

methyl 4-methylsulfanyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]amino]butanoate

InChI

InChI=1S/C18H25N3O3S2/c1-24-17(23)14(6-7-26-2)19-18(25)20-9-12-8-13(11-20)15-4-3-5-16(22)21(15)10-12/h3-5,12-14H,6-11H2,1-2H3,(H,19,25)/t12-,13-,14?/m0/s1

InChI Key

UHKOZYRHRPPLCO-RFHHWMCGSA-N

Isomeric SMILES

COC(=O)C(CCSC)NC(=S)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2

Canonical SMILES

COC(=O)C(CCSC)NC(=S)N1CC2CC(C1)C3=CC=CC(=O)N3C2

Origin of Product

United States

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